delta(3)-Cefotiam

Übersicht

Beschreibung

Delta(3)-Cefotiam is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is a derivative of cephalosporin C and is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of delta(3)-Cefotiam involves several steps, starting from the basic cephalosporin nucleus. The process typically includes:

Acylation: The cephalosporin nucleus is acylated with a suitable acylating agent to introduce the desired side chain.

Cyclization: The acylated intermediate undergoes cyclization to form the beta-lactam ring, which is crucial for the antibiotic activity.

Hydrolysis: The cyclized product is then hydrolyzed to remove any protecting groups and to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Fermentation: The initial fermentation step to produce the cephalosporin nucleus.

Chemical Modification: Subsequent chemical modifications to introduce the desired side chains and to form the beta-lactam ring.

Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and potency.

Analyse Chemischer Reaktionen

Types of Reactions

Delta(3)-Cefotiam undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions are commonly used to introduce different side chains or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their potential use as new antibiotics.

Wissenschaftliche Forschungsanwendungen

Delta(3)-Cefotiam has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.

Biology: Studied for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.

Medicine: Used in clinical research to develop new antibiotics and to study the mechanisms of antibiotic resistance.

Industry: Employed in the pharmaceutical industry for the production of cephalosporin antibiotics and for the development of new drug formulations.

Wirkmechanismus

Delta(3)-Cefotiam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death. The molecular targets of this compound include various PBPs, and the pathways involved are those related to cell wall biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Delta(3)-Cefotiam is compared with other cephalosporin antibiotics, such as:

Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Ceftriaxone: Known for its long half-life and once-daily dosing regimen.

Ceftazidime: Notable for its activity against Pseudomonas aeruginosa.

Uniqueness

This compound is unique due to its specific side chain modifications, which confer distinct antibacterial properties and make it effective against a broad range of bacterial pathogens. Its stability against beta-lactamases and its ability to penetrate bacterial cell walls efficiently are also notable features.

Biologische Aktivität

Delta(3)-Cefotiam is a third-generation cephalosporin antibiotic, recognized for its broad-spectrum activity against various bacteria. This article delves into its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Cefotiam functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death. The β-lactam ring structure of cefotiam is essential for this activity as it mimics the natural substrate of PBPs, allowing it to effectively inhibit their function .

Spectrum of Activity

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been documented in various studies:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, among others .

Study 1: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Strains

A study conducted on urinary tract infections (UTIs) in a canine population revealed that this compound maintained effectiveness against certain ESBL-producing strains. Out of 100 isolates, 13.46% were identified as ESBL producers, yet cefotiam demonstrated notable susceptibility rates, suggesting its potential use in treating resistant infections .

| Bacterial Strain | Susceptibility (%) |

|---|---|

| E. coli (ESBL producer) | 85 |

| Klebsiella pneumoniae | 78 |

| Proteus mirabilis | 90 |

Study 2: Clinical Observations in Human Infections

In a clinical setting, a retrospective analysis of patients treated with cefotiam for respiratory infections indicated a high success rate. Among patients with confirmed bacterial infections, 92% showed clinical improvement after treatment with cefotiam, highlighting its effectiveness in real-world applications .

Resistance Mechanisms

Despite its broad-spectrum efficacy, resistance to cefotiam has been observed, particularly due to the production of β-lactamases by certain bacterial strains. The emergence of ESBLs poses a significant challenge, as these enzymes can hydrolyze cefotiam and other β-lactams, reducing their effectiveness . Continuous monitoring and susceptibility testing are essential to manage and mitigate resistance.

Pharmacokinetics

Cefotiam exhibits favorable pharmacokinetic properties:

Eigenschaften

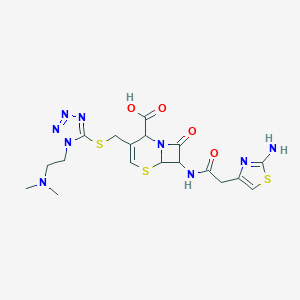

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h6,8,12-13,15H,3-5,7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZXOJSIJQTTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931379 | |

| Record name | 3-[({1-[2-(Dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142182-63-6 | |

| Record name | delta(3)-Cefotiam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142182636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[({1-[2-(Dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.